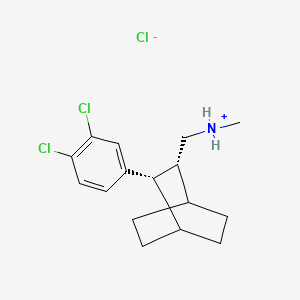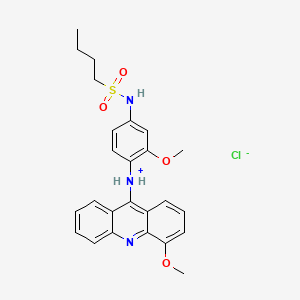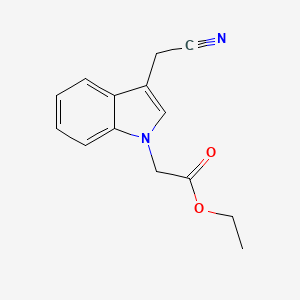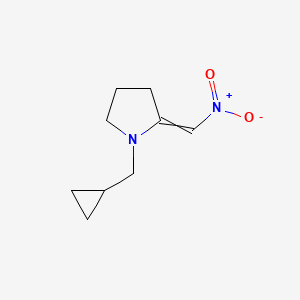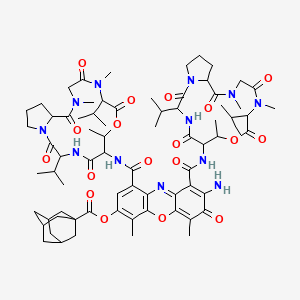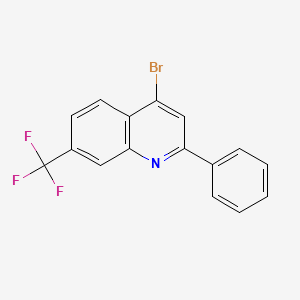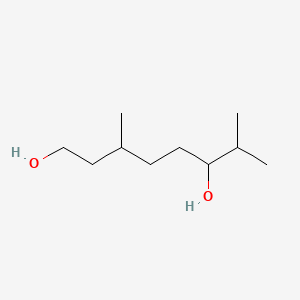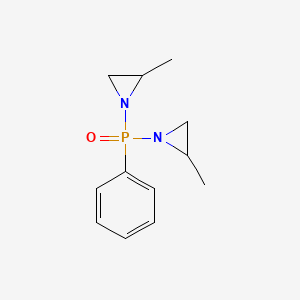
Diisocyanatodimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisocyanatodimethylsilane is a chemical compound with the molecular formula C₄H₆N₂O₂Si. It is characterized by the presence of two isocyanate groups attached to a silicon atom, making it a unique organosilicon compound.
准备方法
Synthetic Routes and Reaction Conditions
Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .
化学反应分析
Types of Reactions
Diisocyanatodimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.
Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.
Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.
Substitution: Involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces dimethylsilanediol and carbon dioxide.
Polymerization: Forms polyurethanes or polyureas.
Substitution: Yields carbamates or ureas depending on the nucleophile used.
科学研究应用
Diisocyanatodimethylsilane has several applications in scientific research:
Polymer Chemistry: Used as a building block for synthesizing polyurethanes and polyureas with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers
作用机制
The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and elastomers.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible foams and coatings
Uniqueness
Diisocyanatodimethylsilane is unique due to its silicon backbone, which imparts distinct properties compared to other diisocyanates. The presence of silicon can enhance the thermal stability and flexibility of the resulting polymers, making it valuable for specific applications in materials science and engineering .
属性
CAS 编号 |
5587-62-2 |
|---|---|
分子式 |
C4H6N2O2Si |
分子量 |
142.19 g/mol |
IUPAC 名称 |
diisocyanato(dimethyl)silane |
InChI |
InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 |
InChI 键 |
ICFCQEJDICSLOV-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



